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methoxybenzene

Cat. No.: B1585010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Bromomethyl)-2-methoxybenzene (also known as 2-methoxybenzyl bromide)

is a vital reagent in organic synthesis, serving as a key building block for introducing the 2-

methoxybenzyl moiety into a range of molecular architectures.[1] Its utility is primarily defined

by the reactive bromomethyl group, which readily participates in nucleophilic substitution

reactions. The ortho-positioned methoxy group electronically influences this reactivity,

stabilizing the transition state and making it an effective alkylating agent.[1] This guide provides

a consolidated overview of the available spectroscopic data for 1-(bromomethyl)-2-
methoxybenzene, outlines standard experimental protocols for data acquisition, and illustrates

its core chemical reactivity.

While predicted and partial spectroscopic data are available, a complete set of experimentally

verified high-resolution data for ¹³C NMR and a tabulated list of IR peaks are not readily

available in public-domain literature. The data presented herein is a composite of predicted

values and characteristic ranges derived from spectroscopic principles.

Data Presentation: Spectroscopic Summary
The following tables summarize the key spectroscopic data for 1-(Bromomethyl)-2-
methoxybenzene (CAS No: 52289-93-7).

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Chemical Shift (δ) in

ppm
Multiplicity Assignment

¹H NMR 7.27 - 7.34 Multiplet Aromatic Protons

6.87 - 6.95 Multiplet Aromatic Protons

4.58 Singlet -CH₂Br

3.90 Singlet -OCH₃

¹³C NMR
~157 (predicted

range)
Singlet C-OCH₃ (Aromatic)

~128-130 (predicted

range)
Doublet Aromatic CH

~127 (predicted

range)
Singlet C-CH₂Br (Aromatic)

~121 (predicted

range)
Doublet Aromatic CH

~110 (predicted

range)
Doublet Aromatic CH

55-56 (predicted

range)
Quartet -OCH₃

~30 Triplet -CH₂Br

¹H NMR data is based on prediction in CDCl₃ solvent.[2] ¹³C NMR data, apart from the -CH₂Br

signal, is based on typical chemical shift ranges for substituted anisoles.

Table 2: Mass Spectrometry (MS) Data
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m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Notes

200 / 202 [C₈H₉BrO]⁺

Molecular Ion (M⁺) peak,

showing the characteristic ~1:1

isotopic pattern for Bromine

(⁷⁹Br/⁸¹Br).

121 [C₈H₉O]⁺
2-methoxybenzyl cation; loss

of Bromine radical.

91 [C₇H₇]⁺

Tropylium ion; a common

rearrangement product for

benzyl-type structures.

79 / 81 [Br]⁺ Bromine ion.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Range Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (-CH₂- and -OCH₃)

1600 - 1450 C=C Stretch Aromatic Ring

~1250 C-O-C Asymmetric Stretch Aryl-alkyl ether

~1025 C-O-C Symmetric Stretch Aryl-alkyl ether

700 - 500 C-Br Stretch Alkyl bromide

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 1-(bromomethyl)-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
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Sample Preparation: Weigh approximately 5-10 mg of 1-(bromomethyl)-2-
methoxybenzene into a clean, dry vial.[3]

Dissolution: Add 0.7 - 1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing

a reference standard like tetramethylsilane (TMS).[3] Agitate the vial to ensure the sample is

fully dissolved.

Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube,

ensuring no solid particles are transferred. The solution depth should be approximately 4-5

cm.[3]

Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it

into the magnet.

Spectrometer Setup: Shim the magnetic field to ensure homogeneity. Set the appropriate

acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for both ¹H

and ¹³C nuclei. For ¹³C, a longer acquisition time with more scans is typically required due to

the low natural abundance.

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction

Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using

the TMS reference signal (0.00 ppm). Integrate the signals for ¹H NMR and identify the peak

positions for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The Thin Solid Film method is often preferred for solid samples.

Sample Preparation: Place a small amount (~20-50 mg) of solid 1-(bromomethyl)-2-
methoxybenzene into a small vial. Add a few drops of a volatile solvent, such as methylene

chloride or acetone, to completely dissolve the solid.

Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a

clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of

the compound will remain on the plate. The ideal film should be semi-transparent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://spectrabase.com/compound/IzBLDVmp7I6
https://spectrabase.com/compound/IzBLDVmp7I6
https://spectrabase.com/compound/IzBLDVmp7I6
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Spectrum: Place the empty salt plate (or an identical clean plate) in the

spectrometer's sample holder and run a background scan to record the spectrum of the salt

plate and atmospheric CO₂/H₂O.

Sample Spectrum: Place the salt plate with the sample film into the holder and acquire the

sample spectrum. The instrument software will automatically ratio the sample spectrum

against the background to produce the final transmittance or absorbance spectrum.

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g.,

acetone) and return it to a desiccator for storage.[2]

Electron Ionization Mass Spectrometry (EI-MS)
This protocol is standard for volatile, thermally stable organic compounds.

Sample Introduction: Introduce a small quantity (typically 1-2 mg or less) of the sample into

the instrument.[4] For a solid, this is often done using a direct insertion probe. The sample is

placed in a small capillary tube at the end of the probe.

Volatilization: Insert the probe into the high-vacuum region of the ion source. The probe is

gently heated (up to 400 °C if necessary) to volatilize the sample into the gas phase.[4]

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy

electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a

positively charged molecular ion (M⁺) and causing extensive, reproducible fragmentation.[4]

[5]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum that plots relative intensity versus m/z.

Mandatory Visualization: Reactivity Profile
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1-(Bromomethyl)-2-methoxybenzene is an electrophilic reagent whose reactivity is centered

on the benzylic carbon. The ortho-methoxy group enhances its reactivity towards nucleophiles

by stabilizing the developing positive charge in the transition state of Sₙ1-type reactions or by

inductive effects in Sₙ2-type reactions. The following diagram illustrates its utility in forming new

carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution.
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Caption: Nucleophilic substitution pathways of 1-(bromomethyl)-2-methoxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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